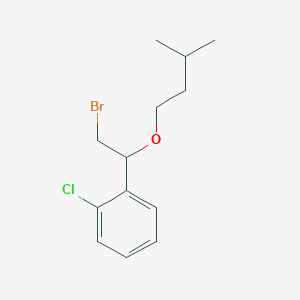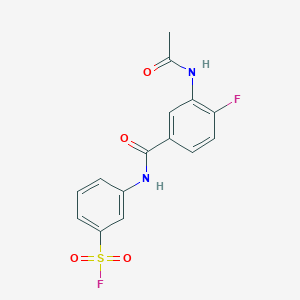
(3,3-Difluoro-1-methylcyclobutyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Difluoro-1-methylcyclobutyl)methanethiol is an organosulfur compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanethiol typically involves the introduction of a thiol group to a pre-existing cyclobutyl structure. One common approach is to start with (3,3-Difluoro-1-methylcyclobutyl)methanol, which can be converted to the corresponding thiol through a series of reactions. The initial step often involves the conversion of the alcohol to a halide, followed by substitution with a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of specialized equipment and reagents to facilitate the conversion of starting materials to the desired thiol compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Difluoro-1-methylcyclobutyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Thiol reagents like thiourea or thiolates can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Regeneration of the thiol group.
Substitution: Formation of new thiol-containing compounds.
Applications De Recherche Scientifique
(3,3-Difluoro-1-methylcyclobutyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,3-Difluoro-1-methylcyclobutyl)methanethiol involves its interaction with molecular targets through its thiol group. This can include the formation of disulfide bonds with cysteine residues in proteins, thereby modulating their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Difluoro-1-methylcyclobutyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3,3-Difluoro-1-methylcyclobutyl)methylamine: Contains an amine group instead of a thiol group.
Uniqueness
(3,3-Difluoro-1-methylcyclobutyl)methanethiol is unique due to the presence of both fluorine atoms and a thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C6H10F2S |
|---|---|
Poids moléculaire |
152.21 g/mol |
Nom IUPAC |
(3,3-difluoro-1-methylcyclobutyl)methanethiol |
InChI |
InChI=1S/C6H10F2S/c1-5(4-9)2-6(7,8)3-5/h9H,2-4H2,1H3 |
Clé InChI |
NOWSVHSZDKDWNA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)(F)F)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)


![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)





